5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Overview
Description
“5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide” is a chemical compound with the molecular formula C13H7Cl2F3N2O . It is a fluorinated heterocyclic building block used in chemical synthesis .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. For instance, one study discusses the reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds . The intermediate APPC, which has three nucleophilic centers including its α-carbon atom (pyrazole) and amino groups to react with electrophiles, is a key intermediate not only for the synthesis of Fipronil but also for the construction of other useful heterocyclic compounds .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using X-ray crystallography . The crystal structure of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile was obtained and determined by X-ray crystallography .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For example, the reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds was proposed . The intermediate APPC contains a strong electron-withdrawing group (CN) in its three position, which might lead to its condensation and cycloaddition reactions showing obvious differences from those conventionally reported aminopyrazole compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular structure. For instance, it has a molecular weight of 335.1086896 . More detailed properties like melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Synthesis of Anticancer and Anti-inflammatory Agents
Research includes the synthesis of novel pyrazolopyrimidines derivatives showing anticancer and anti-5-lipoxygenase activities, indicating potential for treatment and research into cancer and inflammation-related diseases (Rahmouni et al., 2016).
Development of NF-kB and AP-1 Gene Expression Inhibitors
Studies have been conducted on derivatives of pyrimidine compounds as inhibitors of NF-kB and AP-1 gene expression, important for controlling inflammation and cancer cell proliferation (Palanki et al., 2000).
Creation of New Polyamides with Potential Industrial Applications
The synthesis of new polyamides using derivatives of pyridine carboxamide, emphasizing materials science and engineering applications, showcases the versatility of this compound in creating new materials (Faghihi & Mozaffari, 2008).
Antitubercular and Antibacterial Activities
A series of carboxamide derivatives have been synthesized and screened for their antitubercular and antibacterial activities, highlighting the role of these compounds in developing new antibiotics (Bodige et al., 2020).
Synthesis and Antimicrobial Activity of Pyridothienopyrimidines
The compound has been utilized in the synthesis of pyridothienopyrimidines and related compounds with antimicrobial activities, indicating its importance in the search for new antimicrobial agents (Abdel-rahman et al., 2002).
Future Directions
Trifluoromethyl-containing compounds have been gaining attention in the field of medicinal chemistry. They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Therefore, the future research directions could involve exploring the potential applications of “5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide” in the development of new pharmaceuticals.
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to act on various targets due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Mode of Action
Tfmp derivatives, including this compound, are believed to interact with their targets in a way that leverages the unique properties of the fluorine atom and the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have wide-ranging biological activities, suggesting they may impact multiple biochemical pathways .
Result of Action
Tfmp derivatives are known for their biological activities in the agrochemical and pharmaceutical industries , suggesting that they have significant effects at the molecular and cellular level.
Action Environment
The effectiveness of tfmp derivatives in various applications suggests that they are likely to be stable under a range of conditions .
Properties
IUPAC Name |
5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3N2O2/c14-10-5-7(6-19-11(10)15)12(21)20-8-1-3-9(4-2-8)22-13(16,17)18/h1-6H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLCSPYWHZPHTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(N=C2)Cl)Cl)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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